5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds. Studies on reactions of cyclic oxalyl compounds with hydrazines or hydrazones have led to the synthesis of various pyrazole-3-carboxylic acids. For example, 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid was obtained from the corresponding furan-2,3-dione and N-benzylidene-N'-(3-nitrophenyl)hydrazine and converted into ester or amide derivatives through reactions of its acid chloride with various alcohols or N-nucleophiles (Şener et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including those with nitrophenyl groups, has been extensively studied through experimental and theoretical approaches. Single crystal X-ray diffraction studies have been instrumental in determining the crystal systems and space groups of these compounds, offering insights into their molecular geometry, vibrational frequencies, and frontier molecular orbitals. For instance, 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole has been characterized through X-ray diffraction, highlighting its monoclinic crystal system with a space group of C2/c (Kumar et al., 2022).
Chemical Reactions and Properties
Pyrazole-3-carboxylic acids undergo various chemical reactions, forming a wide range of derivatives. These reactions include cyclocondensation with phenyl hydrazine or hydrazine hydrate, leading to pyrazolo[3,4-d]pyridazine derivatives. The functionalization of these compounds can be achieved through reactions with different aminophenols, leading to the formation of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing the versatility of pyrazole-3-carboxylic acids in synthetic chemistry (Yıldırım & Kandemirli, 2006).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and substituents. The presence of nitrophenyl groups affects the electron distribution within the molecule, impacting its optical and electronic properties. For example, the study of substituted pyrazoles demonstrated how functional groups affect tautomeric behavior and energy band gaps, with implications for their physical properties (Ibnaouf et al., 2019).
Scientific Research Applications
-
Antitubercular Agents
- Field : Pharmaceutical Sciences
- Application : The compound 5-(4-nitrophenyl)furan-2-carboxylic acid has been identified as a potential therapeutic agent targeting iron acquisition in mycobacterial species .
- Method : The molecular interactions between these compounds and their protein target (MbtI from M. tuberculosis) were characterized by means of co-crystallization experiments .
- Results : The structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained .
-
Antimicrobial Activities
- Field : Medical and Pharmaceutical Chemistry
- Application : Derivatives of 4-alkenyl- and imino functionalized pyrazoles, which include a 5-(4-nitrophenyl)furanyl fragment, have been synthesized and evaluated for their antimicrobial activities .
- Method : The synthesis method involves a structural modification of 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde to the corresponding alkenyl derivatives under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine .
- Results : The synthesized compounds showed a pronounced effect on strains of bacteria S. aureus ATCC 25923, E. coli ATCC 25922, and fungi of the genus Candida .
- Pyrrolidine in Drug Discovery
- Field : Pharmaceutical Sciences
- Application : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method : The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature from 2015 to date .
- Antitubercular Agents
- Field : Pharmaceutical Sciences
- Application : The compound 5-(4-nitrophenyl)furan-2-carboxylic acid has been identified as a potential therapeutic agent targeting iron acquisition in mycobacterial species .
- Method : The molecular interactions between these compounds and their protein target (MbtI from M. tuberculosis) were characterized by means of co-crystallization experiments .
- Results : The structure of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained .
Safety And Hazards
As with any chemical compound, handling “5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid” would require appropriate safety measures. For instance, 4-nitrophenyl chloroformate is known to cause skin and eye irritation and may cause respiratory irritation2.
Future Directions
The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry or material science5. However, further studies would be needed to fully understand its properties and potential uses.
Please note that this information is based on similar compounds and general chemical principles. For specific information about “5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid”, please consult with a professional or refer to relevant scientific literature.
properties
IUPAC Name |
3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCUAJQXEKPQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377928 | |
Record name | 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
189083-63-4 | |
Record name | 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 189083-63-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.